molecular formula C15H15BrClN3O2 B2403965 4-bromo-1-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]methyl}-1H-pyrazole CAS No. 2415492-31-6

4-bromo-1-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]methyl}-1H-pyrazole

Cat. No.: B2403965
CAS No.: 2415492-31-6
M. Wt: 384.66
InChI Key: FZBPFWAQWWAHCQ-UHFFFAOYSA-N
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Description

4-bromo-1-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]methyl}-1H-pyrazole is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromopyrazole moiety, an azetidine ring, and a chloromethoxyphenyl group. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-(5-chloro-2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrClN3O2/c1-22-14-3-2-12(17)4-13(14)15(21)19-6-10(7-19)8-20-9-11(16)5-18-20/h2-5,9-10H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBPFWAQWWAHCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CC(C2)CN3C=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]methyl}-1H-pyrazole typically involves multiple steps, starting with the preparation of the bromopyrazole and azetidine intermediates. The bromopyrazole can be synthesized through the bromination of pyrazole using bromine or N-bromosuccinimide (NBS) under controlled conditions. The azetidine ring is often formed via cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

The final step involves coupling the bromopyrazole and azetidine intermediates with the chloromethoxyphenyl group. This can be achieved through nucleophilic substitution reactions, often using bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using continuous flow reactors for better control over reaction conditions and yields. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]methyl}-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can modify the compound’s structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromopyrazole and chloromethoxyphenyl moieties.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: NaH or K2CO3 in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 4-bromo-1-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]methyl}-1H-pyrazole is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their functions and mechanisms.

Medicine

The compound shows promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 4-bromo-1-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]methyl}-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The bromopyrazole moiety can form hydrogen bonds or hydrophobic interactions with target proteins, while the azetidine ring may enhance binding affinity through steric effects. The chloromethoxyphenyl group can further modulate the compound’s activity by influencing its electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • [4-Bromopyrazol-1-yl]-(5-chloro-2-methoxyphenyl)methanone
  • [3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(2-methoxyphenyl)methanone
  • [3-[(4-Chloropyrazol-1-yl)methyl]azetidin-1-yl]-(5-chloro-2-methoxyphenyl)methanone

Uniqueness

Compared to similar compounds, 4-bromo-1-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]methyl}-1H-pyrazole stands out due to its specific combination of functional groups. The presence of both bromopyrazole and azetidine moieties provides unique reactivity and binding properties, making it a versatile compound for various applications.

Biological Activity

4-bromo-1-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]methyl}-1H-pyrazole is a synthetic compound that has gained attention due to its potential biological activities. The structure includes a pyrazole ring, which is known for its diverse pharmacological properties. This compound combines various functional groups that may contribute to its biological efficacy.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and its molecular formula is C15H15BrClN3O2C_{15}H_{15}BrClN_3O_2. The presence of the bromine and chlorine atoms, alongside the methoxy and azetidine moieties, suggests a complex interaction profile with biological targets.

Property Details
Molecular Formula C₁₅H₁₅BrClN₃O₂
IUPAC Name This compound
Molecular Weight 366.66 g/mol
Solubility Soluble in DMSO and methanol

Pharmacological Properties

Research indicates that compounds containing the pyrazole nucleus exhibit a wide range of biological activities, including:

  • Anti-inflammatory Effects : Pyrazole derivatives have been shown to inhibit inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .
  • Antimicrobial Activity : Studies have demonstrated that pyrazole compounds can exhibit antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus.
  • Anticancer Potential : Some pyrazole derivatives have been evaluated for their ability to inhibit cancer cell proliferation, showcasing promising results against different cancer types .

The mechanism by which this compound exerts its effects may involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. For instance, it could act as an inhibitor of cyclooxygenase (COX), leading to reduced inflammation.
  • Receptor Binding : The azetidine moiety may facilitate binding to various biological receptors, influencing signaling pathways related to pain and inflammation.

Study 1: Anti-inflammatory Activity

A study conducted by Selvam et al. synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory effects. Among these, certain compounds showed significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Study 2: Antimicrobial Efficacy

Burguete et al. investigated the antimicrobial properties of novel pyrazole compounds. Their findings indicated that certain derivatives displayed substantial activity against E. coli and S. aureus, suggesting the potential for developing new antimicrobial agents based on the pyrazole scaffold .

Study 3: Anticancer Research

Chovatia et al. explored the anticancer potential of pyrazole derivatives against Mycobacterium tuberculosis (MTB). The study revealed that specific compounds exhibited significant inhibition rates, indicating their potential as therapeutic agents in cancer treatment .

Q & A

Q. What are the common synthetic routes for preparing 4-bromo-1-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]methyl}-1H-pyrazole?

The synthesis typically involves:

  • Bromination : Bromine is introduced to the pyrazole core under controlled conditions (e.g., dropwise addition in chloroform at room temperature, yielding ~68% ).
  • Azetidine Moiety Incorporation : The azetidine group is synthesized separately via cyclization or coupling. For example, Ru(dtbbpy)₃₂ catalyzes decarboxylative N-alkylation to attach substituted azetidines .
  • Coupling Reactions : Sonogashira or Suzuki-Miyaura cross-coupling may link the azetidine-pyrazole unit to other aromatic systems, requiring palladium catalysts and optimized solvents (e.g., DCE/HFIP mixtures) .
    Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) is critical for isolating intermediates .

Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regiochemistry, particularly distinguishing between pyrazole N-bound groups .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-Ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated for similar pyrazole derivatives (e.g., 4-(4-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate) .

Q. What are the key challenges in achieving high yields during synthesis?

  • Steric Hindrance : Bulky azetidine substituents reduce reaction efficiency. Modular approaches (e.g., photochemical [2+2] cycloadditions) mitigate this but require specialized equipment .
  • Purification : Polar byproducts complicate isolation; silica gel chromatography with optimized solvent ratios (e.g., 1:8 ethyl acetate/hexane) improves yields to ~64% .
  • Catalyst Sensitivity : Ru-catalyzed reactions demand strict anhydrous conditions and precise stoichiometry to avoid side reactions .

Advanced Research Questions

Q. What strategies optimize regioselectivity in alkylating the pyrazole ring with the azetidine moiety?

  • Directing Groups : Electron-withdrawing groups (e.g., trifluoromethyl) at specific pyrazole positions direct alkylation to the desired nitrogen .
  • Catalyst Design : Ru complexes in decarboxylative reactions enhance selectivity for N-alkylation over O-alkylation .
  • Solvent Effects : Polar aprotic solvents (e.g., DCE/HFIP) stabilize transition states, favoring regioselective outcomes .

Q. How can computational methods predict reactivity and stability in diverse reaction conditions?

  • Density Functional Theory (DFT) : Models transition states for bromination or cross-coupling steps, predicting activation barriers and regiochemical outcomes .
  • Molecular Docking : Screens interactions between the compound and biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) studies .

Q. How do electronic effects of the azetidine substituent influence cross-coupling reactivity?

The electron-withdrawing benzoyl group on azetidine reduces electron density at the pyrazole ring, slowing oxidative addition in Pd-catalyzed couplings. Ligand selection (e.g., bulky phosphines) and elevated temperatures (~80°C) counteract this by stabilizing Pd intermediates .

Q. What contradictions exist in reported biological activities of similar pyrazoles, and how can they be resolved?

  • Contradictions : Variability in antimicrobial assays (e.g., MIC values) arises from differences in bacterial strains or solvent systems (DMSO vs. aqueous buffers) .
  • Resolution : Standardize protocols (e.g., CLSI guidelines) and include control compounds (e.g., 4-bromo-1-p-tolyl-1H-pyrazole) to normalize data .

Methodological Considerations

  • Reaction Optimization : Use design of experiments (DoE) to systematically vary temperature, catalyst loading, and solvent ratios .
  • Data Validation : Cross-reference NMR shifts and crystallographic data with PubChem entries to confirm structural assignments .

Tables

Q. Table 1. Comparison of Synthetic Methods

MethodYieldKey ConditionsReference
Bromination68%Chloroform, 4 h stirring
Decarboxylative Alkylation64%Ru catalyst, DCE/HFIP, 20 h
Sonogashira Coupling64%Pd/Cu, ethyl acetate/hexane

Q. Table 2. Spectroscopic Data for Structural Confirmation

TechniqueKey Peaks/ParametersApplication
¹H NMRδ 7.8–8.2 (aromatic H)Azetidine and pyrazole protons
X-Ray CrystallographyC-C bond angles ~120°Stereochemical resolution
HRMSm/z 421.05 [M+H]⁺Molecular weight confirmation

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